N-[4-[2-(2-Chlorophenyl)-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]-N-(3-phenylpropyl)amine
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Overview
Description
N-[4-[2-(2-Chlorophenyl)-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]-N-(3-phenylpropyl)amine is a complex organic compound that features a thiazole ring, a pyridine ring, and various aromatic substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-[2-(2-Chlorophenyl)-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]-N-(3-phenylpropyl)amine typically involves multi-step organic reactions. The process often starts with the preparation of the thiazole ring, followed by the introduction of the pyridine ring and the aromatic substituents. Common reagents used in these reactions include chlorinating agents, thionating agents, and various catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
N-[4-[2-(2-Chlorophenyl)-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]-N-(3-phenylpropyl)amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol or amine.
Scientific Research Applications
N-[4-[2-(2-Chlorophenyl)-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]-N-(3-phenylpropyl)amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-[4-[2-(2-Chlorophenyl)-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]-N-(3-phenylpropyl)amine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in the compound’s biological activity. The pathways involved might include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazole and pyridine derivatives with various aromatic substituents. Examples might include:
- 2-(2-Chlorophenyl)-4-(3-methylphenyl)-1,3-thiazole
- 4-(3-Methylphenyl)-2-pyridylamine
Uniqueness
What sets N-[4-[2-(2-Chlorophenyl)-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]-N-(3-phenylpropyl)amine apart is its specific combination of functional groups and aromatic rings, which confer unique chemical and biological properties
Properties
CAS No. |
303163-14-6 |
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Molecular Formula |
C30H26ClN3S |
Molecular Weight |
496.1 g/mol |
IUPAC Name |
4-[2-(2-chlorophenyl)-4-(3-methylphenyl)-1,3-thiazol-5-yl]-N-(3-phenylpropyl)pyridin-2-amine |
InChI |
InChI=1S/C30H26ClN3S/c1-21-9-7-13-23(19-21)28-29(35-30(34-28)25-14-5-6-15-26(25)31)24-16-18-33-27(20-24)32-17-8-12-22-10-3-2-4-11-22/h2-7,9-11,13-16,18-20H,8,12,17H2,1H3,(H,32,33) |
InChI Key |
ZPPGZDGOIYNWIF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2=C(SC(=N2)C3=CC=CC=C3Cl)C4=CC(=NC=C4)NCCCC5=CC=CC=C5 |
Origin of Product |
United States |
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